Vip (6-28) (human, bovine, porcine, rat)

Description

BenchChem offers high-quality Vip (6-28) (human, bovine, porcine, rat) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vip (6-28) (human, bovine, porcine, rat) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

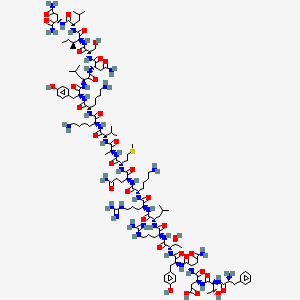

(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,98-,99-,100-,101-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEZAVADHLXCKB-KDQGBBDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C126H207N37O34S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2816.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Vasoactive Intestinal Peptide (6-28): Sequence Homology, Receptor Antagonism, and Experimental Workflows Across Mammalian Models

Abstract

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that acts as a pleiotropic neuromodulator, immune regulator, and systemic hormone. Its truncated synthetic derivative, VIP (6-28) , serves as a highly effective, competitive receptor antagonist[1]. This technical guide explores the structural biology, evolutionary conservation, and mechanistic action of VIP (6-28), providing drug development professionals with field-proven experimental workflows for isolating VIP-mediated signaling pathways.

Structural Biology and Evolutionary Conservation

The primary structure of the VIP molecule is remarkably conserved across mammalian evolution. The amino acid sequence of the truncated VIP (6-28) fragment is strictly identical across human (Homo sapiens), bovine (Bos taurus), porcine (Sus scrofa), and rat (Rattus norvegicus) models[1][2].

VIP (6-28) Amino Acid Sequence: Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2(Note: The C-terminus is amidated)[1][2].

The Causality of Conservation in Translational Research: This 100% sequence homology provides a critical advantage for translational pharmacodynamics. Because the peptide ligand lacks species-specific sequence variation, researchers can confidently utilize rat or porcine tissue models for in vivo or ex vivo studies without the confounding variable of ligand-receptor mismatch[3]. The binding kinetics and antagonistic efficacy observed in a rat cortical slice or pulmonary artery will directly translate to human cell lines, streamlining the preclinical drug development pipeline[4].

Mechanistic Action: Decoupling Binding from Activation

VIP exerts its biological effects primarily through two Class B G-protein-coupled receptors (GPCRs): VPAC1 and VPAC2 [4]. The antagonistic mechanism of VIP (6-28) relies entirely on the structural dichotomy of the native VIP molecule:

-

The Activation Domain (Residues 1-5: His-Ser-Asp-Ala-Val): The N-terminus of full-length VIP is the "efficacy" domain. It is strictly required to induce the conformational shift in the VPAC receptor that allows intracellular coupling to the

protein. -

The Affinity Domain (Residues 6-28): The C-terminus forms an alpha-helix that docks with high affinity into the large extracellular N-terminal domain of the VPAC receptors.

By synthesizing a peptide lacking the first five amino acids, VIP (6-28) retains high binding affinity for the orthosteric site but completely lacks the ability to activate

Diagram 1: Mechanistic logic of VIP (6-28) competitive antagonism at VPAC receptors.

Quantitative Pharmacodynamics

VIP (6-28) exhibits varying affinities for the VIP/PACAP receptor family. It is a potent antagonist for VPAC1 and VPAC2, with significantly lower affinity for the PAC1 receptor (which primarily binds Pituitary Adenylate Cyclase-Activating Polypeptide, PACAP)[5][6].

Table 1: Receptor Binding Affinities and Functional Blockade

| Receptor Subtype | Primary Endogenous Ligand | VIP (6-28) IC₅₀ (nM) | Functional Role of Blockade |

| VPAC1 | VIP / PACAP | ~600 nM | Blocks smooth muscle relaxation and immune modulation. |

| VPAC2 | VIP / PACAP | ~300 nM | Blocks circadian rhythm regulation and neuroprotection. |

| PAC1 | PACAP | ~1,500 nM | Weak blockade of PACAP-specific neurogenesis pathways. |

Data synthesized from recombinant rat/human receptor binding assays[5][6].

Experimental Protocols: cAMP Inhibition Assay

Because VPAC receptors are strictly

Step-by-Step Methodology:

-

Cell Preparation & Starvation: Plate VPAC-expressing cells (e.g., primary rat superior cervical ganglia or CHO cells transfected with human VPAC1/2) in multi-well plates. Starve cells in serum-free F-12 medium for 2 to 4 hours to establish a quiet baseline of cAMP[2].

-

Phosphodiesterase Inhibition (Critical Step): Pre-incubate cells with 500 μM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

-

Causality: IBMX prevents the degradation of cAMP by endogenous PDEs. Without IBMX, transient cAMP spikes may be degraded before lysis, leading to false-negative efficacy readings[2].

-

-

Antagonist Pre-incubation: Add VIP (6-28) at desired concentrations (e.g., 10 μM to 100 μM) and incubate for 30 minutes[2].

-

Causality: This allows the antagonist to reach thermodynamic binding equilibrium and fully occupy the orthosteric sites of the VPAC receptors before the agonist is introduced.

-

-

Agonist Stimulation: Add full-length VIP (1-28) (e.g., 10 μM) to the medium and incubate for an additional 15 to 30 minutes[2].

-

Lysis and Quantification: Aspirate the medium rapidly, lyse the cells using an assay-specific lysis buffer (e.g., 0.1M HCl), and quantify intracellular cAMP using a competitive ELISA or TR-FRET assay.

Diagram 2: Step-by-step in vitro workflow for the VIP (6-28) cAMP inhibition assay.

Conclusion

VIP (6-28) remains a foundational tool in neuroendocrinology and pharmacology. Its perfect sequence conservation across key mammalian models ensures high translational fidelity, while its targeted N-terminal truncation provides a reliable, competitive mechanism for isolating VPAC receptor functions in complex signaling cascades.

References

-

Tocris Bioscience. "VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0".1

-

MedChemExpress. "VIP(6-28)(human, rat, porcine, bovine) | VIP Antagonist". 2

-

Karger Publishers. "Human secretin (SCT): gene structure, chromosome location, and distribution of mRNA". 3

-

Ovid / Peptides. "Role of VPAC1 and VPAC2 in VIP mediated inhibition of rat pulmonary artery and aortic smooth muscle".4

-

TargetMol. "VIP(6-28)(human, rat, porcine, bovine) acetate". 6

-

National Institutes of Health (PMC). "A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells". 5

Sources

- 1. VIP (6-28) (human, rat, porcine, bovine) | CAS 69698-54-0 | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. karger.com [karger.com]

- 4. ovid.com [ovid.com]

- 5. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. targetmol.cn [targetmol.cn]

VIP (6-28) Competitive Antagonist: Binding Affinity & Technical Characterization

[1]

Executive Summary

Vasoactive Intestinal Peptide fragment 6-28 (VIP 6-28) is a widely utilized pharmacological tool designed to antagonize the effects of endogenous VIP at the VPAC1 and VPAC2 receptors. By deleting the first five N-terminal amino acid residues of the native peptide, VIP (6-28) retains the structural capacity to bind the receptor's extracellular domain but lacks the specific residues required to trigger the transmembrane conformational change necessary for G

Critical Research Insight: While VIP (6-28) is a "classic" antagonist, it exhibits low-to-moderate affinity (

Molecular Mechanism of Antagonism

The pharmacological efficacy of VIP (6-28) is rooted in the "Two-Domain" model of Class B GPCR activation. Native VIP interacts with the receptor in two distinct steps:

-

C-Terminal Recognition: The C-terminal

-helix of VIP binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptor. This confers affinity and specificity.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

N-Terminal Activation: The flexible N-terminus of VIP (residues 1-5) inserts into the transmembrane bundle, triggering G-protein coupling and cAMP production.

VIP (6-28) Mechanism: By excising residues 1-5 (His-Ser-Asp-Ala-Val), the fragment acts as a competitive antagonist . It occupies the N-ted binding pocket, preventing native VIP from docking, but cannot engage the transmembrane core to initiate signaling.

Visualization: Structural Deletion & Receptor Interaction

Figure 1: Mechanism of Action. VIP (6-28) retains the binding domain (yellow) to occupy the receptor but lacks the activation domain (red), preventing signaling.

Binding Affinity Profile

The binding affinity of VIP (6-28) is significantly lower than that of the native peptide. This distinction is vital for calculating the correct molar excess required for inhibition assays.

Comparative Affinity Table

| Compound | Role | Affinity ( | Specificity | Notes |

| Native VIP | Agonist | 0.1 – 1.0 nM | VPAC1 = VPAC2 | High affinity endogenous ligand. |

| VIP (6-28) | Antagonist | 50 – 500 nM | VPAC1 | Low Affinity. Requires |

| PG 97-269 | Antagonist | ~1 – 5 nM | VPAC1 Selective | Engineered hybrid with higher affinity. |

| VIPhyb | Antagonist | ~50 nM | VPAC1/2 | Hybrid peptide (Neurotensin-VIP). |

Technical Note: The

of VIP (6-28) is often reported in the range of 100 nM to >1M depending on the tissue preparation (e.g., rat lung membranes vs. human recombinant cells). In functional cAMP assays, significant inhibition typically requires 10 M to 30 M of VIP (6-28) to block 10 nM of VIP [1, 2].

Experimental Protocols

Protocol A: Radioligand Binding Assay (Gold Standard)

This protocol determines the

Reagents:

-

Radioligand:

I-VIP (approx. 2000 Ci/mmol). -

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl

, 0.5% BSA, 0.1% Bacitracin (protease inhibitor is critical). -

Membrane Source: CHO cells stably expressing hVPAC1 or hVPAC2.

Workflow:

-

Preparation: Thaw membranes and homogenize in Binding Buffer.

-

Incubation Setup: In a 96-well plate, add:

-

50

L Competition Ligand (VIP 6-28, serial dilution -

50

L -

100

L Membrane suspension (10–20

-

-

Equilibrium: Incubate at 25°C for 60 minutes . (Avoid 37°C to minimize ligand degradation).

-

Termination: Rapid filtration through GF/C filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

-

Why PEI? VIP is a basic peptide and sticks to glass fibers. PEI blocks non-specific binding.

-

-

Wash: 3x washes with ice-cold buffer.

-

Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Competitor]. Calculate

using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Inhibition Assay

To verify antagonism, one must demonstrate that VIP (6-28) shifts the VIP agonist dose-response curve to the right (Schild analysis) or suppresses the maximal response at a fixed agonist concentration.

Workflow Visualization:

Figure 2: Functional Antagonism Workflow. Pre-incubation is essential to allow the lower-affinity antagonist to establish equilibrium occupancy before the high-affinity agonist is introduced.

Troubleshooting & Optimization

Peptide Instability (Met Oxidation)

VIP (6-28) contains a Methionine (Met) residue at position 17 (corresponding to Met17 in native VIP). Methionine is highly susceptible to oxidation, which significantly reduces binding affinity.

-

Solution: Store lyophilized powder at -20°C under desiccant. Aliquot stock solutions (dissolved in water/acetic acid) and avoid repeated freeze-thaw cycles . Use fresh working solutions.

"Sticky" Peptide Issues

Like native VIP, the 6-28 fragment is highly basic and hydrophobic, leading to adsorption on plastic and glass surfaces.

-

Solution: Always include 0.1% to 0.5% BSA (Bovine Serum Albumin) or Tween-20 in assay buffers to coat surfaces. Use low-binding polypropylene plates.

Interpreting "Partial" Antagonism

In some high-receptor-density systems, VIP (6-28) may behave as a partial agonist (weakly stimulating cAMP) rather than a pure silent antagonist.

-

Control: Always run a "VIP (6-28) only" condition. If cAMP increases above baseline, the compound is acting as a partial agonist in your specific cell line.

References

-

Gozes, I., et al. (1995).[1] "A VIP hybrid antagonist: From developmental neurobiology to clinical applications."[1][2] Cellular and Molecular Neurobiology.

-

Fishbein, V. A., et al. (1994).[3] "A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists." Peptides.

-

Laburthe, M., et al. (2007).[4][5] "Class II G protein-coupled receptors for VIP and PACAP: structure, models of activation and pharmacology." Peptides.

-

Moody, T. W., et al. (2002). "VIP receptor antagonists and neoplasia."[1][3][6] Current Pharmaceutical Design.

-

Couvineau, A., & Laburthe, M. (2012).[5] "The VPAC1 receptor: structure and function of a class B GPCR prototype." Frontiers in Endocrinology.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. A VIP hybrid antagonist: From developmental neurobiology to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Vasoactive Intestinal Peptide Antagonist Inhibits the Growth of Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VIP Receptors | Pancreapedia [pancreapedia.org]

- 5. The VPAC1 receptor: structure and function of a class B GPCR prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity | bioRxiv [biorxiv.org]

Comparative Technical Analysis: VIP (1-28) vs. VIP (6-28) Fragment

The following technical guide provides an in-depth comparative analysis of Vasoactive Intestinal Peptide (VIP) full-length (1-28) versus its truncated fragment (6-28), structured for researchers and drug development professionals.

Sequence-Structure-Function Relationships in Class B GPCR Modulation

Executive Summary

The Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide functioning as a pleiotropic neuromodulator and immunoregulator.[1][2][3] Its pharmacological activity is mediated primarily through two Class B G-Protein Coupled Receptors (GPCRs): VPAC1 and VPAC2 .

The distinction between the native VIP (1-28) and the truncated VIP (6-28) fragment represents a classic paradigm in peptide pharmacology: the separation of affinity (binding) from efficacy (activation).

-

VIP (1-28) acts as a high-affinity, full agonist.

-

VIP (6-28) functions as a competitive antagonist (or partial agonist depending on species/tissue), retaining receptor affinity while lacking the N-terminal residues required to trigger the transmembrane conformational shift necessary for Gs-protein coupling.

This guide delineates the structural mechanisms, pharmacological profiles, and experimental protocols required to utilize these peptides effectively in research.

Structural & Physicochemical Analysis[4]

Sequence Comparison

The primary difference lies in the N-terminal deletion of the first five amino acid residues (His-Ser-Asp-Ala-Val) in the fragment.

| Peptide | Sequence (N-term | Length | MW (Da) | Role |

| VIP (1-28) | H-S-D-A-V -F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH | 28 aa | ~3325 | Full Agonist |

| VIP (6-28) | F-T-D-N-Y-T-R-L-R-K-Q-M-A-V-K-K-Y-L-N-S-I-L-N-NH | 23 aa | ~2814 | Antagonist |

The "Two-Domain" Binding Mechanism

To understand why VIP (6-28) acts as an antagonist, one must apply the Two-Domain Model of Class B GPCR activation:

-

Step 1 (Address): The C-terminal

-helix of the peptide (residues 6-28) binds to the large N-terminal Ectodomain (N-ted) of the VPAC receptor. This confers affinity and ligand specificity. -

Step 2 (Message): The flexible N-terminus of the peptide (residues 1-5) inserts into the transmembrane (TM) bundle of the receptor, interacting with extracellular loops and TM helices. This interaction triggers the conformational change required for G

protein activation.

Causality: VIP (6-28) retains the "Address" (C-terminus) allowing it to occupy the receptor's N-ted with high affinity, but lacks the "Message" (N-terminus). Therefore, it competitively blocks native VIP from binding without inducing downstream signaling.

Pharmacological Profile[3][5][6][7][8]

Signaling Pathway & Antagonism

Native VIP (1-28) activates the G

Figure 1: Mechanism of Action. VIP (1-28) drives the cascade, while VIP (6-28) occupies the receptor, preventing agonist binding and halting downstream cAMP accumulation.

Quantitative Comparison

The following data summarizes the pharmacological divergence. Note that specific

| Parameter | VIP (1-28) | VIP (6-28) |

| Receptor Affinity ( | High (~0.1 - 1.0 nM) | Moderate/High (~1.0 - 10 nM) |

| Intrinsic Activity ( | 1.0 (Full Agonist) | 0 (Pure Antagonist) or <0.2 (Partial) |

| Functional Effect | Increases intracellular cAMP | Inhibits VIP-induced cAMP elevation |

| Selectivity | Non-selective (VPAC1 | Non-selective (VPAC1 |

Scientific Note: While often cited as a pure antagonist, VIP (6-28) can exhibit weak partial agonist activity in certain high-receptor-density systems (e.g., specific rat tissues). Researchers must validate "zero effect" controls in their specific cell lines.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols include critical checkpoints.

Peptide Handling & Solubilization

VIP peptides are susceptible to adsorption to glass and plastic surfaces (stickiness) and methionine oxidation.

-

Reconstitution: Dissolve lyophilized peptide in 0.1% Acetic Acid or deionized water. Do not use basic buffers initially, as this promotes aggregation.

-

Stock Solution: Dilute to 100

M in a buffer containing 0.1% BSA (Bovine Serum Albumin) to prevent surface adsorption. -

Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

-

Validation Step: Measure concentration using A280 (Extinction coefficient based on Tyr/Trp content) or peptide-specific assay before freezing.

-

Functional Assay: cAMP Inhibition (Antagonist Mode)

This protocol measures the ability of VIP (6-28) to shift the dose-response curve of VIP (1-28).

Materials:

-

VPAC1/2 expressing cells (e.g., HT-29 or CHO-VPAC stable lines).

-

IBMX (Phosphodiesterase inhibitor).

-

cAMP detection kit (HTRF or ELISA).

Workflow:

-

Pre-Incubation (Critical for Antagonists): Incubate cells with varying concentrations of VIP (6-28) (e.g., 10 nM - 10

M) for 15-30 minutes at 37°C.-

Reasoning: This allows the antagonist to reach equilibrium occupancy at the receptor before the agonist is introduced.

-

-

Agonist Challenge: Add VIP (1-28) at its

concentration (typically 3-10 nM). -

Stimulation: Incubate for 30 minutes in the presence of 0.5 mM IBMX.

-

Lysis & Detection: Lyse cells and quantify cAMP.

Data Analysis (Schild Plot Logic):

-

If VIP (6-28) is a competitive antagonist, increasing its concentration should shift the VIP (1-28) dose-response curve to the right without suppressing the maximal response (

). -

Calculate the

of the fragment against the fixed agonist concentration.

Competitive Binding Assay

To prove the fragment binds the same pocket as the native peptide.

-

Tracer: Use

I-VIP (1-28) (~50 pM). -

Competitors: Serial dilutions of unlabeled VIP (1-28) and VIP (6-28).

-

Incubation: 60-90 min at 4°C or RT (lower temp reduces internalization/degradation).

-

Separation: Vacuum filtration over PEI-treated glass fiber filters.

-

Result: VIP (6-28) should displace the tracer. The shift in

compared to VIP (1-28) represents the loss of affinity due to N-terminal deletion.

References

-

Couvineau, A., & Laburthe, M. (2012). The Family B1 GPCR: Structural Aspects and Interaction with Ligands. Current Drug Targets.

-

Harmar, A. J., et al. (1998).[1] International Union of Pharmacology. XVIII. Nomenclature of Receptors for Vasoactive Intestinal Peptide and Pituitary Adenylate Cyclase-Activating Polypeptide. Pharmacological Reviews.

-

Gourlet, P., et al. (1997). Interaction of lipophilic VIP derivatives with recombinant VIP1/PACAP and VIP2/PACAP receptors. European Journal of Pharmacology.

-

Fishbein, V. A., et al. (1994). A chimeric VIP-PACAP analogue but not VIP pseudopeptides function as VIP receptor antagonists.[6] Peptides.

-

Laburthe, M., et al. (2007).[7] Class II G protein-coupled receptors for VIP and PACAP: structure, models of activation and pharmacology. Peptides.

Sources

- 1. VASOACTIVE INTESTINAL PEPTIDE (VIP) ACTS VIA MULTIPLE SIGNAL PATHWAYS TO REGULATE HIPPOCAMPAL NMDA RECEPTORS AND SYNAPTIC TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]

- 6. rndsystems.com [rndsystems.com]

- 7. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of VIP (6-28) C-Terminal Fragment

This guide provides an in-depth technical analysis of the VIP (6-28) C-terminal fragment, focusing on its structure-activity relationship (SAR), pharmacological profile as a receptor antagonist, and experimental utility.

Technical Guide for Research & Drug Development

Executive Summary

The VIP (6-28) fragment is a truncated analogue of the 28-amino acid Vasoactive Intestinal Peptide (VIP). By deleting the first five N-terminal residues, the peptide retains its receptor-binding affinity (the "address") but loses its efficacy to activate the Gs-protein coupled signaling cascade (the "message"). Consequently, VIP (6-28) functions as a competitive antagonist at both VPAC1 and VPAC2 receptors.

This guide details the structural basis of this antagonism, its pharmacological limitations compared to next-generation chimeras, and validated protocols for its synthesis and application in cAMP inhibition assays.

Structural Biology & SAR Analysis

The "Address-Message" Concept

The bioactivity of VIP follows the classic "address-message" hypothesis common to Class B GPCR ligands.

-

The Message (Residues 1-5): The N-terminal sequence (His-Ser-Asp-Ala-Val) is flexible and disordered in solution but essential for triggering the conformational change in the receptor transmembrane domain that activates the Gs protein.

-

The Address (Residues 6-28): The C-terminal segment forms a stable

-helix that binds to the large N-terminal extracellular domain (N-ted) of the VPAC receptors.

Structural Consequence of Truncation

VIP (6-28) lacks the "message" domain. It successfully docks into the receptor's N-ted via its helical C-terminus but fails to engage the transmembrane core to induce signaling.

Sequence: H-Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2[1]

Figure 1: Structural logic of VIP (6-28) antagonism. The fragment retains binding capability (blue) but lacks the activation domain (red).

Pharmacological Profile[2][3][4]

VIP (6-28) is characterized as a low-to-moderate potency, non-selective antagonist . While useful for general receptor blockade, researchers must be aware of its potency limits compared to chimeric antagonists like PG 97-269 or VIPhyb.

Binding vs. Efficacy Data

| Parameter | VIP (Full Length) | VIP (6-28) | Note |

| Primary Action | Agonist | Antagonist | Competitive inhibition mechanism. |

| Receptor Selectivity | VPAC1 | VPAC1 | Non-selective; blocks both subtypes. |

| Binding Affinity ( | ~0.5 - 1.0 nM | ~100 - 500 nM | Truncation reduces affinity by >100-fold. |

| Functional Potency ( | N/A (Agonist | 10 - 30 | High concentrations required for full blockade. |

| Metabolic Stability | Low ( | Low | Susceptible to peptidases; unstable in basic pH. |

Mechanism of Action

VIP (6-28) inhibits the accumulation of intracellular cAMP induced by VIP.[2] However, due to its lower affinity compared to the native peptide, a significant molar excess (typically 100-1000x) is required to effectively displace endogenous VIP.

Figure 2: Competitive antagonism pathway. VIP (6-28) occupies the receptor, preventing Gs coupling and downstream cAMP accumulation.

Experimental Methodologies

Synthesis Protocol (SPPS)

Objective: Synthesize VIP (6-28) using Fmoc solid-phase peptide synthesis. Scale: 0.1 mmol.

-

Resin Loading: Use Rink Amide MBHA resin to generate the C-terminal amide (

).-

Note: The C-terminal Asn requires careful handling to avoid racemization.

-

-

Coupling Cycles:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] HBTU/HCTU, 10 eq. DIPEA in DMF (45 min).

-

Critical Step: Double couple hydrophobic residues (Leu, Ile, Val) and the N-terminal Phe to ensure completion.

-

-

Cleavage:

-

Cocktail: TFA (95%), TIPS (2.5%),

(2.5%). -

Time: 2-3 hours at room temperature.

-

Precipitation: Cold diethyl ether.

-

-

Purification:

-

Column: C18 Reverse-Phase HPLC.

-

Gradient: 10-60% Acetonitrile in water (with 0.1% TFA) over 45 min.

-

Validation: ESI-MS (Expected MW: ~2816.3 Da).

-

Functional Assay: cAMP Inhibition

Objective: Validate antagonist activity in VPAC1-expressing cells (e.g., HT-29 or T-47D).

-

Cell Preparation: Seed cells in 24-well plates (

cells/well). Incubate overnight. -

Pre-Incubation (Antagonist):

-

Wash cells with PBS.

-

Add serum-free medium containing IBMX (500

M) to inhibit phosphodiesterase. -

Add VIP (6-28) at titration concentrations (e.g., 1

M, 10 -

Incubate for 30 minutes at 37°C.

-

-

Stimulation (Agonist):

-

Add VIP (full length) at a fixed concentration (typically 10 nM, which is ~

). -

Incubate for 15-30 minutes.

-

-

Lysis & Detection:

-

Terminate reaction with 0.1M HCl or cell lysis buffer.

-

Quantify cAMP using ELISA or TR-FRET.

-

-

Data Analysis:

-

Plot % Inhibition vs. Log[Antagonist].

-

Success Criteria: A dose-dependent reduction in cAMP.[2] Expect ~60-80% inhibition at 100

M antagonist against 10 nM VIP.

-

References

-

Use of VIP (6-28)

-

Receptor Pharmacology & Binding

- Title: VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins.

- Source: British Journal of Pharmacology (2012).

-

URL:[Link]

-

Synthesis & Stability

- Title: Structure-activity relationship of vasoactive intestinal peptide (VIP)

- Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2008).

-

URL:[Link]

-

VIP Receptor Signaling

- Title: VIP Receptors | Pancreapedia.

- Source: University of Michigan.

-

URL:[Link]

Sources

Introduction: The Significance of Vasoactive Intestinal Peptide (VIP) and its Antagonist Fragment, Vip (6-28)

An In-Depth Technical Guide to the Physicochemical Properties of the Vip (6-28) Peptide

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in the central and peripheral nervous systems.[1] It belongs to the glucagon/secretin superfamily and exerts a broad range of biological effects, including vasodilation, smooth muscle relaxation, and modulation of immune responses, by binding to the G protein-coupled receptors VPAC1 and VPAC2.[1]

In the field of pharmacology and neuroscience, understanding the function of such peptides often requires the use of specific antagonists to block their action and elucidate their pathways. The C-terminal fragment, Vip (6-28), which comprises amino acids 6 through 28 of the full-length peptide, has been identified as an effective VIP receptor antagonist.[2][3] It is a critical tool for researchers studying the physiological roles of VIP, from its involvement in circadian rhythms to its potential role in osteoarthritis pain.[1][4]

For professionals in research and drug development, a precise understanding of a peptide's fundamental physicochemical properties—namely its molecular weight (MW) and isoelectric point (pI)—is not merely academic. These parameters are foundational to every stage of the research pipeline, from synthesis and purification quality control to the design of functional assays and formulation development. This guide provides a detailed examination of the theoretical and experimental determination of the molecular weight and isoelectric point of the Vip (6-28) peptide.

Part 1: Theoretical Physicochemical Properties of Vip (6-28)

The theoretical properties of a peptide are derived directly from its amino acid sequence. They provide a crucial baseline for experimental validation and quality control.

Amino Acid Sequence

The foundational property of Vip (6-28) is its primary structure. The sequence is conserved across human, porcine, and rat species. The peptide consists of 23 amino acid residues with an amidated C-terminus, which is a common post-translational modification that increases peptide stability and biological activity.

-

One-Letter Code: FTDNYTRLRKQMAVKKYLNSILN-NH2

-

Three-Letter Code: Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2

Theoretical Molecular Weight (MW)

The molecular weight of a peptide is calculated by summing the monoisotopic or average masses of its constituent amino acids and accounting for the loss of one water molecule (18.015 Da) for each peptide bond formed. The C-terminal amidation (-NH2) adds approximately 0.984 Da compared to a free carboxyl group (-OH).

Based on this sequence, the calculated molecular weight is consistently reported by commercial suppliers and bioinformatics tools.

Theoretical Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge.[8][9] This property is dictated by the pKa values of the ionizable groups: the N-terminal amine, the C-terminal amide (which is not ionizable), and the side chains of acidic (Asp, Glu) and basic (Lys, Arg) amino acids. The pI is critical for predicting a peptide's solubility and for developing purification methods like ion-exchange chromatography and isoelectric focusing.

Using the ProtParam tool on the ExPASy server, which computes theoretical pI from a sequence, the isoelectric point for Vip (6-28) can be calculated.[10][11][12]

-

Calculated Isoelectric Point (pI): 10.09

This high pI value indicates that Vip (6-28) is a basic peptide, carrying a net positive charge at physiological pH (~7.4). This is expected due to the presence of four basic residues (two Lysine, two Arginine) and only one acidic residue (Aspartic acid).

Summary of Physicochemical Data

| Parameter | Value | Source/Method |

| Sequence | FTDNYTRLRKQMAVKKYLNSILN-NH2 | UniProt, Commercial Suppliers[5][6] |

| Number of Residues | 23 | Sequence Analysis |

| Theoretical MW | 2816.3 g/mol | Calculation from Sequence[5][6][7] |

| Theoretical pI | 10.09 | ExPASy ProtParam Tool[10][11] |

Part 2: Experimental Determination of Physicochemical Properties

While theoretical values are essential, they must be confirmed by empirical measurement. This validation is a cornerstone of quality control in peptide synthesis and research, ensuring the identity and purity of the molecule.

Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the complete characterization of a synthetic peptide like Vip (6-28).

Caption: Workflow for peptide physicochemical characterization.

Molecular Weight Determination by MALDI-TOF Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of peptides.[13][14][15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is particularly well-suited for this purpose due to its high sensitivity, speed, and tolerance for salts, making it a staple in quality control for synthetic peptides.[16][17][18]

Causality and Rationale: The "soft" ionization of MALDI prevents fragmentation of the peptide, primarily generating singly charged ions ([M+H]+). The TOF analyzer then separates these ions based on their mass-to-charge ratio (m/z) with high precision. The resulting spectrum provides a direct readout of the molecular mass, allowing for unambiguous confirmation of the peptide's identity.

Detailed Protocol for MALDI-TOF MS Analysis:

-

Sample Preparation:

-

Reconstitute the lyophilized Vip (6-28) peptide in a suitable solvent, typically a mixture of 0.1% Trifluoroacetic Acid (TFA) in ultrapure water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1-10 pmol/µL.[19] TFA aids in peptide solubilization and promotes ionization.

-

The peptide solution should be clear; if solubility is an issue, sonication or minor adjustments to the organic solvent percentage may be required.

-

-

Matrix Preparation:

-

Prepare a saturated solution of a suitable matrix. For peptides in the mass range of Vip (6-28) (~2.8 kDa), α-cyano-4-hydroxycinnamic acid (CHCA) is the matrix of choice.[16][20]

-

Dissolve CHCA in a 50:50 (v/v) solution of acetonitrile and 0.1% aqueous TFA to a concentration of 5-10 mg/mL.[16] Vortex and centrifuge briefly to pellet any undissolved matrix.

-

-

Target Plate Spotting (Dried-Droplet Method):

-

Pipette 0.5–1.0 µL of the peptide solution onto a spot on the MALDI target plate.

-

Immediately add 0.5–1.0 µL of the CHCA matrix solution to the same spot.[19]

-

Gently mix the droplet with the pipette tip without scratching the plate surface.

-

Allow the mixture to air-dry completely at room temperature. A uniform, crystalline spot should form as the solvent evaporates. This co-crystallization is critical for efficient energy transfer from the laser to the analyte.

-

-

Instrument Calibration and Data Acquisition:

-

Calibrate the mass spectrometer using a standard mixture of peptides with known masses that bracket the expected mass of Vip (6-28). This step is crucial for ensuring high mass accuracy.

-

Load the target plate into the instrument.

-

Acquire the mass spectrum in positive ion linear or reflectron mode. The laser is fired at the sample spot, and data from multiple laser shots are averaged to produce the final spectrum.

-

-

Data Analysis:

-

The primary peak in the spectrum should correspond to the singly protonated molecular ion ([M+H]+) of the Vip (6-28) peptide.

-

The experimentally measured mass should be within a narrow tolerance (typically <0.1%) of the theoretical molecular weight (2816.3 + 1.007 Da for the proton ≈ 2817.3 Da).

-

Isoelectric Point Determination by Isoelectric Focusing (IEF)

Isoelectric focusing separates proteins and peptides based on their pI.[5][21][22] The technique is most commonly performed as the first dimension of two-dimensional gel electrophoresis (2D-PAGE).[23][24][25]

Causality and Rationale: A peptide is introduced into a stable pH gradient (typically within a polyacrylamide gel strip). When an electric field is applied, the peptide, if charged, will migrate towards the electrode with the opposite charge. As it moves through the pH gradient, its own net charge changes. Migration ceases when the peptide reaches the point in the gradient where the pH equals its pI, as its net charge becomes zero.[24][26]

Caption: Principle of Isoelectric Focusing for a basic peptide.

Detailed Protocol for Isoelectric Focusing:

-

Sample Preparation for IEF:

-

Dissolve the Vip (6-28) peptide in a rehydration/sample buffer. A typical buffer contains 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, and a small amount of a reducing agent like DTT.

-

Rationale: Urea and thiourea are chaotropic agents that denature the peptide and keep it soluble. CHAPS is a non-ionic detergent that prevents aggregation.

-

-

IPG Strip Rehydration and Sample Loading:

-

Select an Immobilized pH Gradient (IPG) strip with a pH range that includes the expected pI. For Vip (6-28) (pI ≈ 10.09), a broad range strip (e.g., pH 3-11) is appropriate.

-

Place the IPG strip in a rehydration tray and add the sample-containing rehydration buffer. Allow the strip to rehydrate for several hours or overnight. During this time, the peptide enters the gel matrix.

-

-

First-Dimension Focusing:

-

Place the rehydrated IPG strip onto the IEF focusing unit. Ensure good contact with the electrodes.

-

Run the focusing program, which involves applying a voltage that gradually increases over several hours. A typical program might be:

-

250 V for 30 minutes (slow ramp)

-

1000 V for 1 hour (gradient ramp)

-

8000 V for 5-8 hours (fast ramp and hold)

-

-

The total volt-hours (Vhr) applied determines the completion of focusing.

-

-

Visualization and pI Determination:

-

After focusing, the peptide is fixed and stained within the IPG strip using a protein stain like Coomassie Brilliant Blue or a more sensitive silver stain.

-

The position of the stained peptide band along the strip corresponds to its pI.

-

To determine the pI value accurately, run a set of pI marker proteins with known isoelectric points in a separate lane. A standard curve is generated by plotting the migration distance versus the known pI of the markers. The pI of Vip (6-28) can then be interpolated from this curve.[27]

-

Part 3: Interpretation and Significance in Research & Development

Confirming the molecular weight and isoelectric point of Vip (6-28) is fundamental for scientific integrity and the success of downstream applications.

-

Quality Control: An experimental MW matching the theoretical value confirms the correct peptide was synthesized without truncations, deletions, or failed deprotection of side chains. A single, sharp band in IEF indicates high purity and the absence of isoforms with charge variations (e.g., due to deamidation).

-

Method Development: Knowledge of the pI is essential for developing purification protocols. Since Vip (6-28) is highly basic (pI 10.09), it will bind strongly to a cation-exchange chromatography column at neutral pH. Conversely, it will not bind to an anion-exchange column. This knowledge saves significant time and resources in purification design.

-

Assay Design and Formulation: The charge state of the peptide, predicted by its pI, influences its interaction with receptors, antibodies, and other biological molecules. It also affects its solubility and stability in different buffer systems, which is critical information for designing reliable binding assays and developing stable pharmaceutical formulations.

Conclusion

The Vip (6-28) peptide is a vital antagonist for probing the function of the VIP system. Its utility in research is underpinned by its well-defined physicochemical properties. With a theoretical molecular weight of ~2816.3 g/mol and a theoretical isoelectric point of 10.09 , Vip (6-28) is a moderately sized, highly basic peptide. These properties can be rigorously verified using standard, authoritative laboratory techniques: MALDI-TOF mass spectrometry for molecular weight and isoelectric focusing for the isoelectric point. For any researcher or drug development professional, applying these analytical methods is a non-negotiable step to ensure the identity, purity, and ultimate reliability of their experimental results.

References

-

Pearson, W. R. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]

-

Isaacs, N. W., et al. (1985). Structure of the human vasoactive intestinal polypeptide gene. Proceedings of the National Academy of Sciences, 82(19), 6384-6388. Retrieved from [Link]

-

Wikipedia. (2024). Vasoactive intestinal peptide. Retrieved from [Link]

-

Elabscience. (n.d.). VIP (6-28), human, bovine, porcine, rat. Elabscience. Retrieved from [Link]

-

Bitesize Bio. (2016). Isoelectric Focusing for Separation of Proteins and Peptides. Retrieved from [Link]

-

Strupat, K. (2005). Molecular weight determination of peptides and proteins by ESI and MALDI. Methods in Enzymology, 405, 1-36. Retrieved from [Link]

-

Shimadzu. (n.d.). Quality Control of Synthetic Peptides using the MALDI-8030 Dual Polarity Benchtop MALDI-TOF Mass Spectrometer. Shimadzu Corporation. Retrieved from [Link]

-

Prabhala, B. K., Mirza, O., Højrup, P., & Hansen, P. R. (2015). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 1348, 77-87. Retrieved from [Link]

-

Gasteiger, E., et al. (2003). ExPASy: the proteomics server for in-depth protein knowledge and analysis. Nucleic Acids Research, 31(13), 3784-3788. Retrieved from [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). ProtParam. ExPASy. Retrieved from [Link]

-

Rogowska-Wrzesinska, A., et al. (2017). Isoelectric Point Separations of Peptides and Proteins. Molecules, 22(2), 215. Retrieved from [Link]

-

Quandle Labs. (n.d.). Protparam Online Tool in Choppr. Retrieved from [Link]

-

Kendrick Labs. (n.d.). 2D Gel Electrophoresis. Retrieved from [Link]

-

Biovera. (2024). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]

-

Siuzdak, G. (2005). Peptide and protein analysis with mass spectrometry. Journal of the Association for Laboratory Automation, 10(4), 229-237. Retrieved from [Link]

-

Basic Science Series. (2024). ProtParam Tool of ExPASy | Protein Analysis | Bioinformatics. YouTube. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). What Are the Methods for Measuring Peptide Molecular Weight Distribution?. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?. Retrieved from [Link]

-

TotalLab. (n.d.). The Essential Guide to 2D Electrophoresis. Retrieved from [Link]

-

Bio-Rad Laboratories. (n.d.). 2-D Electrophoresis Workflows & Resources. Retrieved from [Link]

-

DergiPark. (2024). Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method. Retrieved from [Link]

-

Medzihradszky, K. F., & Chalkley, R. J. (2011). Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.12. Retrieved from [Link]

-

Schuelert, N., & McDougall, J. J. (2006). Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis. Osteoarthritis and Cartilage, 14(11), 1155-1162. Retrieved from [Link]

-

ResearchGate. (2025). Characterization of Vasoactive Intestinal Polypeptide with LC-MS/MS Method | Request PDF. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). MALDI-TOF. Retrieved from [Link]

-

Wikipedia. (2024). Vasoactive intestinal peptide. Retrieved from [Link]

-

Food Science Toolbox. (2021). How to Determine Isoelectric Point (pI) of Peptides. Retrieved from [Link]

-

Mohney, R. P., & Zigmond, R. E. (1998). Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury. The Journal of Neuroscience, 18(14), 5285-5293. Retrieved from [Link]

Sources

- 1. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 2. Vasoactive Intestinal Peptide (6-28), human, porcine, rat - Echelon Biosciences [echelon-inc.com]

- 3. Vasoactive Intestinal Peptide Enhances Its Own Expression in Sympathetic Neurons after Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Expasy - ProtParam [web.expasy.org]

- 7. peptide.com [peptide.com]

- 8. Isoelectric Point (pI) Calculator | Protein & Amino Acid pI from pKa [pearson.com]

- 9. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. ExPASy: the proteomics server for in-depth protein knowledge and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ProtParam - SIB Swiss Institute of Bioinformatics [expasy.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Molecular weight determination of peptides and proteins by ESI and MALDI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]

- 16. shimadzu.com [shimadzu.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]

- 20. biovera.com.au [biovera.com.au]

- 21. Isoelectric Focusing: Principles, Applications, Advantages, and Limitations - Creative Proteomics [creative-proteomics.com]

- 22. mdpi.com [mdpi.com]

- 23. 2D Gel Electrophoresis | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Two dimensional gel electrophoresis (2-DE) - Creative Proteomics Blog [creative-proteomics.com]

- 25. The Essential Guide to 2D Electrophoresis - TotalLab [totallab.com]

- 26. bio-rad.com [bio-rad.com]

- 27. 2D Electrophoresis | 2D Gel Electrophoresis | 2D Protein Gels [kendricklabs.com]

Methodological & Application

Application Note: Solubilization Dynamics of VIP (6-28) – Optimizing Aqueous vs. Acetic Acid Protocols

Target Audience: Researchers, biochemists, and drug development professionals. Application: In vitro receptor antagonism, cAMP signaling assays, and in vivo neuropeptide studies.

Introduction & Biochemical Profile

Vasoactive Intestinal Peptide (6-28), commonly referred to as VIP (6-28), is a truncated synthetic peptide that functions as a highly potent, competitive antagonist of the endogenous Vasoactive Intestinal Peptide at VPAC1 and VPAC2 receptors[1]. By lacking the first five N-terminal amino acids (HSDAV) required for receptor activation, VIP (6-28) binds the receptor without triggering the Gs-coupled adenylyl cyclase pathway, effectively blunting cAMP accumulation in sympathetic neurons and epithelial cells[1][2].

Figure 1: Mechanism of action of VIP (6-28) competitively antagonizing VPAC receptors.

The Causality of Solubilization: Water vs. Acetic Acid

Proper solubilization of VIP (6-28) is critical for reproducible dose-response curves. The peptide sequence (FTDNYTRLRKQMAVKKYLNSILN-NH2) has a molecular weight of 2816.3 Da and contains five highly basic residues (two Arginines, three Lysines) against only one acidic residue (Aspartate)[3]. This net positive charge (+4 to +5 at physiological pH) dictates its solubility behavior.

Why Water? (First-Line Solvent) Because of its basic nature, VIP (6-28) is inherently hydrophilic. For standard working stocks (≤ 1–5 mg/mL), double-distilled water (ddH₂O) is the preferred solvent. Water maintains the peptide in a physiologically compatible state, preventing the introduction of extraneous ions that could interfere with sensitive in vitro cell culture assays.

Why Acetic Acid? (Rescue & High-Concentration Solvent) While some manufacturers report aqueous solubility up to 20 mg/mL, batch-to-batch variations—particularly the presence of trifluoroacetate (TFA) versus acetate counter-ions[4]—can cause the hydrophobic C-terminal tail (YLNSILN) to drive intermolecular aggregation. If the peptide forms a cloudy suspension or gel in water, 10–30% Acetic Acid is introduced[2].

-

Mechanistic Causality: Acetic acid lowers the pH, ensuring absolute protonation of all basic side chains. This maximizes electrostatic repulsion between peptide monomers. Furthermore, as a mild chaotrope, acetic acid disrupts transient alpha-helical formations and hydrophobic collapse, breaking apart aggregates without denaturing the primary sequence.

Quantitative Physicochemical Parameters

| Parameter | Specification / Value | Reference |

| Sequence | FTDNYTRLRKQMAVKKYLNSILN-NH₂ | [3] |

| Molecular Weight | 2816.35 Da | [5] |

| CAS Number | 69698-54-0 | [5] |

| Net Charge (Neutral pH) | Highly Basic (Approx. +4) | Derived from[3] |

| Aqueous Solubility Limit | 1 mg/mL to 20 mg/mL (Batch dependent) | |

| Acidic Solubility Limit | > 20 mg/mL (in 10-30% Acetic Acid) | [2] |

Step-by-Step Solubilization Protocols

The following self-validating protocols are designed to ensure complete dissolution while preserving peptide integrity.

Protocol A: Standard Aqueous Solubilization (Target: 1–5 mg/mL)

Use this protocol for standard in vitro assays where physiological pH is strictly required.

-

Equilibration: Allow the lyophilized VIP (6-28) vial to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation.

-

Calculation: Determine the required volume of sterile ddH₂O. (e.g., for a 1 mg/mL stock of 5 mg peptide, use 5 mL ddH₂O).

-

Addition: Add the ddH₂O directly to the vial. Do not agitate violently.

-

Dissolution: Gently swirl the vial or use a pipette to mix. If particles remain, place the vial in a low-power ultrasonic bath for 3–5 minutes at room temperature.

-

Validation: Hold the vial against a light source. The solution must be completely transparent. If turbidity persists, proceed immediately to Protocol B .

Protocol B: Acetic Acid Rescue (Target: >5 mg/mL or Recalcitrant Batches)

Use this protocol if Protocol A fails, or if preparing highly concentrated stocks[2].

-

Acidification: To the turbid aqueous suspension from Protocol A, add glacial acetic acid dropwise to achieve a final concentration of 10% to 30% (v/v).

-

Incubation: Gently vortex the solution for 60 seconds. The drop in pH will protonate the basic residues and break hydrophobic aggregates.

-

Validation: The solution should turn crystal clear.

-

Neutralization (Optional but Recommended): If the stock is to be used directly in unbuffered cell culture, you may need to dilute it heavily in assay buffer or perform a quick lyophilization to remove the volatile acetic acid, leaving behind the highly soluble acetate salt of the peptide[4].

Protocol C: Complex In Vivo Formulation (TargetMol Guidelines)

Use this protocol for animal studies where high systemic bioavailability is required[6].

-

Primary Solubilization: Dissolve the peptide in 10% DMSO to form a concentrated, clear stock.

-

Surfactant/Carrier Addition: Add 40% PEG300 and mix thoroughly until clear.

-

Stabilization: Add 5% Tween 80 and mix to prevent precipitation upon aqueous dilution.

-

Final Dilution: Add 45% Saline, PBS, or ddH₂O to reach the final working volume.

Figure 2: Decision tree for the solubilization of VIP (6-28) based on visual clarity.

Storage & Handling

-

Lyophilized Powder: Store at -20°C for up to 3 years. Keep strictly away from moisture[6].

-

Reconstituted Solutions: Aliquot the clear stock solution into single-use polypropylene tubes to avoid freeze-thaw cycles. Store at -80°C for up to 1 year[6]. Avoid glass vials for dilute stocks, as basic peptides like VIP (6-28) can adsorb to the negatively charged silicate glass surfaces.

References

-

QYAOBIO. Vasoactive Intestinal Peptide - VIP Peptides.[Link]

-

Tebubio. VIP(6-28)(human, rat, porcine, bovine) acetate. [Link]

-

European Respiratory Society (ERSNet). Neuropeptide regulation of secretion and inflammation in human airway gland serous cells. [Link]

Sources

Optimal concentration Vip (6-28) antagonist in vitro assays

Application Note: Optimization of Vip (6-28) Antagonist Concentrations in Functional In Vitro Assays

Part 1: Executive Summary & Core Directive

The "Micromolar Necessity" Vip (6-28) is a truncated peptide fragment of Vasoactive Intestinal Peptide (VIP) that functions as a competitive antagonist at VPAC1 and VPAC2 receptors.[1] Unlike high-affinity small molecules or third-generation peptide hybrids, Vip (6-28) exhibits moderate affinity, often requiring concentrations in the micromolar (µM) range to achieve effective blockade in functional assays.[1]

Critical Insight: Many experimental failures with Vip (6-28) stem from treating it like a nanomolar antagonist.[1] This guide provides the rationale and protocol to utilize Vip (6-28) effectively, recommending a working concentration range of 10 µM – 30 µM for functional inhibition, while outlining the Schild regression method for precise affinity determination.

Part 2: Scientific Foundation & Mechanism[2]

Mechanism of Action

VIP signals through two Class B GPCRs: VPAC1 and VPAC2 .[2][3][4][5][6] Both receptors couple primarily to G

-

Agonist (VIP): Full length (28 amino acids).[1][7][3][8][9][10][11] High affinity (Kd ~ 0.1–1.0 nM).[1]

-

Antagonist (Vip 6-28): Lacks the N-terminal histidine and serine residues crucial for receptor activation but retains the C-terminal alpha-helix required for binding.[1] It competitively occupies the orthosteric site without inducing G-protein coupling.

Signaling Pathway Visualization

Caption: Competitive antagonism of Vip (6-28) at the VPAC receptor interface, preventing Gs-mediated cAMP accumulation.[1]

Part 3: Determining the Optimal Concentration

The "optimal" concentration is not fixed; it depends on the agonist concentration used and the receptor density. However, for standard screening, we rely on the Schild Equation logic.

The Working Range

Literature and empirical data suggest Vip (6-28) has a

To achieve 90% inhibition of a sub-maximal agonist dose, the antagonist concentration

| Assay Intent | Recommended [Vip 6-28] | Rationale |

| Ki Determination | Dose-Response (1 nM – 100 µM) | Required to fit a sigmoidal inhibition curve.[1] |

| Functional Blockade | 10 µM – 30 µM | Provides robust inhibition of VIP (10 nM) without non-specific toxicity.[1] |

| High Stringency | 100 µM | Maximal blockade, but risk of off-target effects increases. |

Specificity Controls

At concentrations

-

Self-Validation Step: Always run a control with Forskolin (10 µM) + Vip (6-28) (30 µM) .[1]

-

Result: Vip (6-28) should NOT inhibit Forskolin-induced cAMP, as Forskolin bypasses the receptor to activate AC directly.[1]

Part 4: Detailed Protocol – Functional cAMP Antagonism Assay

Objective: Quantify the antagonistic potency of Vip (6-28) against VIP-induced cAMP accumulation in HEK293-VPAC1 cells (or primary SCG neurons).

Materials:

-

Cell Line: HEK293 stably expressing human VPAC1.[1]

-

Agonist: VIP (human/rat), prepare 1 mM stock in water.

-

Antagonist: Vip (6-28), prepare 10 mM stock in PBS/0.1% BSA.[1]

-

Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE Inhibitor is critical).[1]

-

Detection Kit: HTRF cAMP or ELISA cAMP kit.[1]

Workflow Diagram

Caption: Step-by-step workflow for the competitive antagonism assay. Pre-incubation is the critical step.

Step-by-Step Procedure

-

Preparation (Day 0):

-

Seed cells in a white 384-well low-volume plate (2,000 cells/well) in culture media.[1] Incubate overnight.

-

-

Buffer Exchange (Day 1):

-

Antagonist Pre-treatment (Critical):

-

Prepare a 2X concentration of Vip (6-28) (e.g., if final is 30 µM, prepare 60 µM).[1]

-

Add 5 µL of 2X Vip (6-28) to the wells.

-

Incubate for 30 minutes at 37°C.

-

Why? This allows the antagonist to reach equilibrium occupancy at the receptor before the high-affinity agonist competes for the site.

-

-

Agonist Challenge:

-

Prepare a 2X concentration of VIP Agonist (typically EC80, approx 10-30 nM).[1]

-

Add 10 µL of 2X VIP to the wells (Final Volume = 20 µL).

-

Incubate for 30 minutes at 37°C .

-

-

Detection:

Part 5: Data Analysis & Interpretation

Calculating Inhibition

Normalize data to controls:

-

0% Inhibition (Max Signal): VIP alone (no antagonist).

-

100% Inhibition (Basal): Buffer only (no VIP, no antagonist).[1]

Schild Analysis (Advanced Validation)

To prove competitive antagonism, perform the assay with varying concentrations of VIP (Agonist Dose-Response) in the presence of fixed concentrations of Vip (6-28) (e.g., 0, 3, 10, 30 µM).[1]

-

Expected Result: Parallel rightward shift of the VIP dose-response curve.

-

No depression of maximal response: If the max signal decreases, the antagonism may be non-competitive or toxic.

References

-

Modulation of VPAC1 signaling: Mechanism of Action & Protocol. MedChemExpress.[1][9] Link

-

Receptor Subtypes: VPAC Receptors: Structure, molecular pharmacology and interaction with accessory proteins. Laburthe, M., et al. British Journal of Pharmacology. Link

-

Antagonist Potency: Vasoactive intestinal peptide enhances its own expression in sympathetic neurons after injury.[1][9] Mohney, R.P., et al. Journal of Neuroscience.[12] (Demonstrates 10-100 µM usage). Link

-

Product Properties: VIP (6-28) (human, rat, porcine, bovine).[1][9][10][11][12][13] Tocris Bioscience.[1] Link

-

Comparative Pharmacology: Creation of a selective antagonist and agonist of the rat VPAC(1) receptor.[1] Igarashi, H., et al. JPET. Link

Sources

- 1. rndsystems.com [rndsystems.com]

- 2. VPAC receptors: structure, molecular pharmacology and interaction with accessory proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity | bioRxiv [biorxiv.org]

- 4. Vasoactive intestinal peptide - Wikipedia [en.wikipedia.org]

- 5. VIP Receptors | Pancreapedia [pancreapedia.org]

- 6. Mechanisms involved in VPAC receptors activation and regulation: lessons from pharmacological and mutagenesis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biologics-inc.com [biologics-inc.com]

- 8. Creation of a selective antagonist and agonist of the rat VPAC(1) receptor using a combinatorial approach with vasoactive intestinal peptide 6-23 as template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. VIP(6-28)(human, rat, porcine, bovine) | TargetMol [targetmol.com]

- 12. VIP(6-28)(human, rat, porcine, bovine) acetate Supplier | CAS | AOBIOUS [aobious.com]

- 13. VIP (6-28), human, bovine, porcine, rat - Elabscience® [elabscience.com]

Application Note: VIP(6-28) Administration Protocol for the Rat Monoiodoacetate (MIA) Osteoarthritis Model

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Focus: Mechanistic insights, experimental workflows, and validation of VPAC receptor antagonism in joint nociception.

Introduction & Mechanistic Rationale

Osteoarthritis (OA) is a debilitating degenerative joint disease characterized by progressive cartilage destruction and severe chronic pain. While historically viewed purely as a structural disease, modern neuro-rheumatology recognizes that OA pain is heavily driven by the peripheral sensitization of joint nociceptors [1].

During the progression of OA, the inflamed synovium and damaged joint tissues upregulate the expression of Vasoactive Intestinal Peptide (VIP) . While VIP exhibits anti-inflammatory properties in certain systemic contexts, within the microenvironment of the osteoarthritic knee, it acts as a potent pro-nociceptive mediator[1]. VIP binds to VPAC1 and VPAC2 receptors on the terminals of primary afferent nerves. This binding triggers a Gs-protein/cAMP/PKA signaling cascade that phosphorylates and lowers the activation threshold of mechanotransducing ion channels (such as Nav1.7 and TRPV1)[2][3]. The clinical manifestation is severe mechanical allodynia and hyperalgesia.

VIP(6-28) is a truncated peptide fragment that lacks the N-terminal amino acids required for receptor activation but retains high binding affinity. Consequently, it functions as a highly selective, competitive VPAC receptor antagonist[4]. By administering VIP(6-28) directly into the intra-articular (i.a.) space, researchers can block endogenous VIP signaling, significantly reducing afferent firing rates and alleviating OA-induced pain behaviors[5].

The Causality of Experimental Choices

Signaling Pathway Visualization

To understand the intervention, we must map the molecular target. The diagram below illustrates how VIP(6-28) intercepts the peripheral sensitization loop.

Fig 1: VIP(6-28) antagonism of VPAC receptors prevents primary afferent nerve sensitization.

Self-Validating Experimental Design & Materials

To ensure a self-validating system , your protocol must include internal and external controls. The contralateral (left) knee serves as the internal healthy baseline. A vehicle-only (saline) cohort serves as the negative control, while a cohort receiving a known local anesthetic (e.g., intra-articular lidocaine) serves as the positive control to validate the sensitivity of your behavioral assays[8].

Reagents & Equipment

-

Animals: Male Wistar rats (150–200 g, approx. 6–8 weeks old).

-

OA Inducer: Sodium Monoiodoacetate (MIA) (Sigma-Aldrich), prepared at 3 mg / 50 µL in sterile 0.9% saline[7].

-

Antagonist: VIP(6-28) biotechnology-grade peptide (MW: 2816.2 g/mol )[4].

-

Anesthesia: Isoflurane vaporizer system (2–4% for induction and maintenance).

-

Injection Hardware: 50 µL Hamilton syringes with 27G to 30G, 0.5-inch needles.

-

Assessment Tools: Dynamic Weight Bearing (DWB) or incapacitance tester, and Von Frey filaments.

Step-by-Step Methodologies

Phase 1: Induction of the MIA Osteoarthritis Model

Objective: Establish a reproducible baseline of joint degeneration and peripheral neuropathy.

-

Acclimation: Habituate rats to the testing room and behavioral apparatus (incapacitance tester/Von Frey chambers) for 3 consecutive days prior to Day 0 to prevent stress-induced analgesia.

-

Baseline Testing (Day 0): Record baseline weight-bearing distribution and paw withdrawal thresholds.

-

Anesthesia: Induce deep anesthesia using 2–4% isoflurane delivered in 100% oxygen (1 L/min) until the cessation of all sensory pedal reflexes.

-

Preparation: Shave the right knee joint and swab thoroughly with 70% ethanol and betadine[3].

-

Intra-articular Injection: Flex the knee to 90 degrees. Insert the 27G needle through the infrapatellar ligament directly into the synovial space of the right stifle (knee) joint. Inject 50 µL of the 3 mg MIA solution.

-

Expertise Note: The infrapatellar ligament is the critical anatomical landmark. Missing the synovial cavity will result in extra-articular pooling, leading to systemic toxicity rather than localized OA.

-

-

Dispersion: Manually extend and flex the knee for 30 seconds to ensure uniform dispersion of the MIA solution across the articular cartilage[7].

Phase 2: Preparation and Administration of VIP(6-28)

Objective: Deliver the antagonist at the peak of peripheral sensitization (Day 14).

-

Peptide Reconstitution: On Day 14, reconstitute VIP(6-28) in sterile Type I ultrapure water or 0.9% saline to achieve the target dose (typically

mol per 50 µL injection)[9].-

Expertise Note: Peptides are highly susceptible to adsorption on plastic surfaces. Use low-protein binding microcentrifuge tubes and prepare the solution immediately prior to injection to prevent degradation. Avoid freeze-thaw cycles.

-

-

Administration: Under brief isoflurane anesthesia, administer 50 µL of the VIP(6-28) solution intra-articularly into the MIA-affected right knee, utilizing the same infrapatellar approach described in Phase 1.

Phase 3: Behavioral and Electrophysiological Readouts

Objective: Quantify the antinociceptive efficacy of VPAC antagonism.

-

Hindlimb Incapacitance (Weight Bearing): 30 to 60 minutes post-VIP(6-28) injection, place the rat in the incapacitance tester. Measure the weight distribution between the ipsilateral (OA) and contralateral (healthy) hind limbs.

-

Von Frey Algesiometry: Assess secondary mechanical allodynia by applying ascending forces of Von Frey filaments to the plantar surface of the hind paw until a withdrawal reflex is elicited.

-

In Vivo Electrophysiology (Optional but Definitive): For direct validation of peripheral nerve desensitization, expose the saphenous nerve. Record single-unit afferent firing rates in response to normal rotation and noxious hyper-rotation of the knee joint[5].

Experimental Workflow Visualization

Fig 2: Timeline for MIA induction, VIP(6-28) administration, and functional readouts.

Quantitative Data Presentation

The efficacy of VIP(6-28) is validated by its ability to reverse the electrophysiological and behavioral hallmarks of OA. The table below summarizes the expected quantitative outcomes based on established neurophysiological assessments[5][10].

| Diagnostic Parameter | Healthy Control (Contralateral) | MIA-Induced OA (Vehicle) | MIA-Induced OA + VIP(6-28) |

| Afferent Firing Rate (Normal Rotation) | Baseline (100%) | Sensitized (+180% via endogenous VIP) | Reduced by ~45% |

| Afferent Firing Rate (Hyper-rotation) | Baseline (100%) | Sensitized (+37% via endogenous VIP) | Reduced by ~34% |

| Hindlimb Incapacitance (Weight Bearing) | ~50/50 Equal distribution | Severe deficit on ipsilateral limb | Significant restoration |

| Paw Withdrawal Threshold (Von Frey) | High threshold (Normal) | Low threshold (Secondary Allodynia) | Increased threshold (Analgesia) |

Troubleshooting & Critical Parameters

-

Inconsistent Pain Phenotypes: If rats do not develop severe weight-bearing deficits by Day 14, the MIA injection likely missed the synovial cavity. Ensure the needle passes smoothly through the infrapatellar ligament without striking bone. Resistance indicates improper placement.

-

Transient Efficacy: VIP(6-28) is a peptide and is subject to rapid enzymatic degradation in the synovial fluid. Behavioral assays must be conducted within a strict time window (30–90 minutes post-injection) to capture peak antagonistic efficacy.

-

Handling Artifacts: Rats are highly intelligent and will alter their weight-bearing posture if stressed by the handler. Consistent, gentle handling by the same researcher throughout the 14-day protocol is mandatory to ensure data integrity.

References

-

McDougall JJ, Watkins L, Li Z. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis. Pain. 2006 Jul;123(1-2):98-105. URL:[Link]

-

Schuelert N, McDougall JJ. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis. Osteoarthritis Cartilage. 2006 Nov;14(11):1155-62. URL:[Link]

-

O'Brien MS, Philpott HTA, McDougall JJ. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis. International Journal of Molecular Sciences. 2022; 23(21):12969. URL:[Link]

-

Philpott HTA, O'Brien M, McDougall JJ. Attenuation of early phase inflammation by cannabidiol prevents pain and nerve damage in rat osteoarthritis. Pain. 2017 Dec;158(12):2442-2451. URL:[Link]

Sources

- 1. Vasoactive intestinal peptide (VIP) is a modulator of joint pain in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. moleculardepot.com [moleculardepot.com]

- 5. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alteration of Sensory Neurons and Spinal Response To An Experimental Osteoarthritis Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniquetherapeutics.com [uniquetherapeutics.com]

- 8. Concurrent validity of different functional and neuroproteomic pain assessment methods in the rat osteoarthritis monosodium iodoacetate (MIA) model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of joint nerves and mast cells in the alteration of vasoactive intestinal peptide (VIP) sensitivity during inflammation progression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Electrophysiological evidence that the vasoactive intestinal peptide receptor antagonist VIP6-28 reduces nociception in an animal model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Application Note: Handling, Storage, and Reconstitution of Lyophilized Vip (6-28) Trifluoroacetate Salt

Abstract

This technical guide provides a rigorous framework for the handling, storage, and reconstitution of Vip (6-28) trifluoroacetate salt. As a truncated fragment of Vasoactive Intestinal Peptide (VIP), Vip (6-28) functions as a potent competitive antagonist at VIP receptors.[1][2][3] Its chemical instability—driven by susceptibility to oxidation (Methionine residues) and deamidation (Asparagine residues)—requires precise environmental controls. This document outlines self-validating protocols to minimize peptide degradation, ensure accurate dosing by accounting for counterion mass, and maintain biological activity in in vitro and in vivo assays.

Product Profile & Physicochemical Properties[4][5][6]

Understanding the molecular characteristics of Vip (6-28) is prerequisite to proper handling. The presence of the trifluoroacetate (TFA) counterion significantly alters the net weight and solubility profile compared to the free base.

| Property | Specification |

| Peptide Name | Vip (6-28) |

| Sequence | Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH₂ |

| Molecular Formula | C₁₂₆H₂₀₇N₃₇O₃₄S |

| Molecular Weight | 2816.3 g/mol |

| Salt Form | Trifluoroacetate (TFA) |

| Isoelectric Point (pI) | ~10.5 (Basic Peptide) |

| Solubility | Soluble in water; enhanced in 10% Acetic Acid |

| Critical Residues | Met-17 : High oxidation risk.Asn (Multiple) : Deamidation risk in basic pH.[3][4] |

The "Net Peptide Content" Factor

Critical Insight: Researchers often assume 1 mg of lyophilized powder equals 1 mg of active peptide. This is incorrect.

-

The Reality: The lyophilized powder consists of the peptide, counterions (TFA), and residual water. The actual peptide content is typically 70–80% of the total weight.

-

The Fix: Always calculate the molar concentration based on the Net Peptide Content provided on the Certificate of Analysis (CoA), not the gross weight.

Storage Protocol: Lyophilized State

Peptides in the lyophilized state are hygroscopic.[5] Moisture absorption is the primary catalyst for hydrolysis and aggregation.

Long-Term Storage[7]

-

Temperature: Store at -20°C (standard) or -80°C (optimal for storage >1 year).

-

Container: Keep the vial tightly capped. Ideally, store the vial inside a secondary container (sealed bag or jar) containing desiccant silica gel.

-

Light: Protect from light to prevent photo-oxidation of the Tyrosine and Methionine residues.

The "Warm-Up" Rule (Crucial Step)

Never open a cold peptide vial immediately upon removal from the freezer.

-